molecular formula C28H28BrOP B156124 (3-Benzyloxypropyl)triphenylphosphonium bromide CAS No. 54314-85-1

(3-Benzyloxypropyl)triphenylphosphonium bromide

Cat. No. B156124
CAS RN: 54314-85-1
M. Wt: 491.4 g/mol
InChI Key: DWYCJWXMZGVGJV-UHFFFAOYSA-M
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Description

(3-Benzyloxypropyl)triphenylphosphonium bromide is a phosphonium salt that has been utilized in various synthetic organic chemistry applications. The compound is related to benzyltriphenylphosphonium bromide, which is a well-known reagent in organic synthesis for its ability to act as an alkylating agent, a phase transfer catalyst, and in the cleavage of ethers[“][“].

Synthesis Analysis

The synthesis of related benzyltriphenylphosphonium compounds typically involves the reaction of benzyl bromide with triphenylphosphine. This reaction can proceed via alkylation/cyclopropanation cascade reactions, providing a range of products with high diastereoselectivity[“]. Additionally, benzyltriphenylphosphonium salts can be synthesized by reacting benzyl bromide with tris(diethylamino)phosphine or by treating existing phosphonium salts with elemental bromine[“][“].

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium bromide derivatives has been extensively studied using X-ray crystallography. These compounds typically exhibit a tetrahedral geometry around the phosphorus atom. For instance, the crystal structure of benzyl(2-methoxyphenyl)diphenylphosphonium bromide shows near tetrahedral geometry with the oxygen atom of the methoxy group trans to the alkyl carbon atom of the benzyl group[“]. The molecular structure is further supported by various spectroscopic methods, including NMR and FT-IR[“].

Chemical Reactions Analysis

Benzyltriphenylphosphonium bromide and its derivatives participate in a variety of chemical reactions. They can act as brominating agents for double bonds and phenolic rings[“], and they can also be used for the deprotection of dithioacetals[“]. The reactivity of these compounds is often influenced by the stability of the carbocationic intermediate formed during the reaction[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltriphenylphosphonium bromide derivatives include good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and THF. They are characterized by their thermal and physicochemical stability, which makes them advantageous for use in organic synthesis. The compounds are also reported to be non-toxic compared to liquid bromine, which is an added benefit for their use as brominating agents[“].

Scientific research applications

Synthesis and Structural Studies

(Hübner et al., 1997) conducted a study focusing on the synthesis and crystal structure of (Benzyl)triphenylphosphonium bromide. They prepared the compound through the reaction of triphenylphosphine with benzylbromide and analyzed its crystal structure.

Facilitating Multistep Cascade Reactions

In 2014, (Zhu et al.) developed a method for synthesizing benzo[3.1.0]bicycloalkanes using (3-Benzyloxypropyl)triphenylphosphonium bromide. Their approach utilized alkylation/cyclopropanation cascade reactions, achieving high yields and diastereoselectivity.

Oxidation of Alcohols and Hydroquinones

(Tajbakhsh et al., 2005) described the use of o-xylylenebis(triphenylphosphonium peroxymonosulfate), prepared from o-xylylenebis(triphenylphosphonium bromide), for the oxidation of benzylic and allylic alcohols under solvent-free conditions.

Template-Directed Synthesis of [2]Rotaxanes

Research by (Rowan et al., 1999) involved the use of (3-Benzyloxypropyl)triphenylphosphonium bromide in the template-directed synthesis of [2]rotaxanes, employing a threading-followed-by-stoppering approach.

Synthesis of 3‐Deoxy‐D‐Manno‐2‐Octulosonic Acid

(Frick et al., 1991) used [(Benzyloxy)(benzyloxycarbonyl)methyl]triphenylphosphonium bromide in a Wittig reaction to synthesize 3‐deoxy‐D‐manno‐2‐octulosonic acid, a key compound in biochemical research.

Suzuki–Kumada Coupling Reactions

In a study by (Thiemann et al., 1999), (bromoaroylmethyl)triphenylphosphonium bromides were used in Suzuki–Kumada coupling reactions to produce biaryl- and arylhetaryl-carbonylmethylidenephosphoranes.

Hydrolysis Kinetics and Carbanion Stability

(Allen & Hutley, 1972) studied the hydrolysis kinetics of various (heteroarylmethyl)triphenylphosphonium bromides, including a comparison with benzyltriphenylphosphonium bromide, to understand the relative stability of carbanions.

Thermolysis of Ester Salts

(Castañeda et al., 2008) investigated the thermal decomposition of triphenylphosphonium alkyl ester bromides and chlorides, providing insights into the reaction mechanisms and product compositions.

Synthesis and Reaction of Benzyltriphenylphosphonium Salts

In 1973, (Bredereck et al.) conducted research on the synthesis and reactions of benzyltriphenylphosphonium salts, contributing to the understanding of these compounds in organic synthesis.

Cleavage of Benzyl Ethers

A study by (Ramanathan & Hou, 2010) explored the use of triphenylphosphine hydrobromide in cleaving benzyl ethers derived from various alcohols.

properties

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448639
Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyloxypropyl)triphenylphosphonium bromide

CAS RN

54314-85-1
Record name Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-85-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Benzyloxypropyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-1-bromopropane (41.0 g., 0.18 mole) and triphenylphosphine (52.4 g., 0.2 mole) in benzene (500 ml.) is stirred and heated at reflux for 92 hours. After removing the solvent in vacuo, the residual gum is dissolved in acetonitrile (50 ml.) providing a pale yellow solution which is diluted with ethyl acetate (400 ml.) to incipient cloudiness and stirred at 25° for 48 hours. Deposited crystals are collected; the yield is 48 g. (53%). Recrystallization from ethyl acetate-acetonitrile (4:1) provides colorless needles, m.p. 151°-152°; pmr (CDCl3)δ2.0 (2H,m), 3.78 (4H,m), 4.49 (2H,s), 7.29 (5H,s) and 7.70 (15H,m).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
(CDCl3)δ2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Harada, Y Takuma, H Uda - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
(7R,14R)-(+)-7,14-Dihydro-7,14-ethanodibenz[a,h]anthracene (1), and the 2,9-dimethyl- (2) and 2,4,9,11-tetramethyl- (3) derivatives were synthesized from (9R,10R)-(+)-9,10-dihydro-9,…
Number of citations: 8 www.journal.csj.jp
L Busta, R Jetter - Plant and Cell Physiology, 2017 - academic.oup.com
The cuticle is a waxy composite that protects the aerial organs of land plans from non-stomatal water loss. The chemical make-up of the cuticular wax mixture plays a central role in …
Number of citations: 23 academic.oup.com
F Nagatsugi, S Sasaki, M Maeda - Journal of fluorine chemistry, 1992 - Elsevier
Simple syntheses are described for the ω-fluorinated analogs of octanoic acid and its β-substituted derivatives in which insertion of a methyl and dimethyl group, and oxygen substitution …
Number of citations: 12 www.sciencedirect.com
T Jin, Y Mu, JS Kim, SH Park, X Jin… - Synthetic …, 2014 - Taylor & Francis
Asymmetric syntheses of (+)- α -conhydrine and its pyrrolidine analogue were achieved from readily available L-serine. The key step involved highly diastereoselective chelation-…
Number of citations: 3 www.tandfonline.com
MM Heravi, V Zadsirjan, H Hamidi, M Daraie… - The Alkaloids: Chemistry …, 2020 - Elsevier
The Wittig reaction is the chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (the Wittig reagent) to afford an alkene and triphenylphosphine oxide. …
Number of citations: 13 www.sciencedirect.com
II Cubero, MTP Lopez-Espinosa, N Kari - Carbohydrate research, 1995 - Elsevier
The synthesis of (2S,5RS)-2-methyl-1,6-dioxaspiro[4.5]decane (1) from (2S,4S,5R)- (26) and (2S,4S,5S)-4-hydroxy-2-methyl-1,6-dioxaspiro[4.5]decane (27), obtained in thirteen and …
Number of citations: 13 www.sciencedirect.com
F Nagatsugi, F Inoue, S Sasaki… - Chemical and …, 1995 - jstage.jst.go.jp
… Chain extension using the Wittig reagent derived from 3benzyloxypropyl triphenylphosphonium bromide and nBuLiQ) gave the alkenyl dimethyl ester (7) with a small amount of the E—…
Number of citations: 6 www.jstage.jst.go.jp
WF McCalmont, JR Patterson, MA Lindenmuth… - Bioorganic & medicinal …, 2005 - Elsevier
This paper describes the synthesis and biological evaluation of a series of straight chain analogs of a compound (1) that was previously synthesized in our research program. These …
Number of citations: 48 www.sciencedirect.com
HP Ng, K May, JG Bauman, A Ghannam… - Journal of medicinal …, 1999 - ACS Publications
Ligands for the CCR1 receptor (MIP-1α and RANTES) have been implicated in a number of chronic inflammatory diseases, most notably multiple sclerosis and rheumatoid arthritis. …
Number of citations: 102 pubs.acs.org
LKY Chan - 2003 - search.proquest.com
The synthesis of a 10,000-member library of molecules bearing the tetracyclic carpanone core is described in this thesis. The synthesis of the carpanone core was inspired by the …
Number of citations: 2 search.proquest.com

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